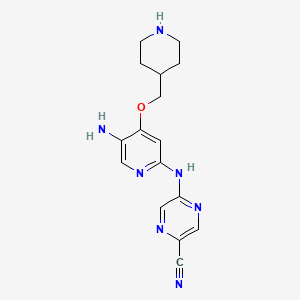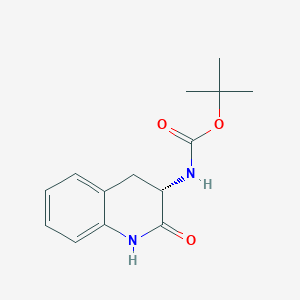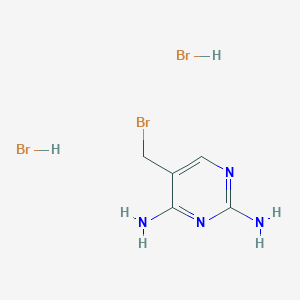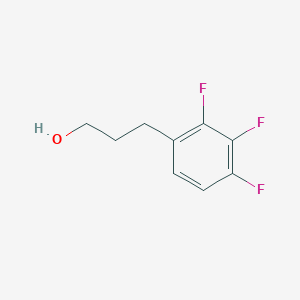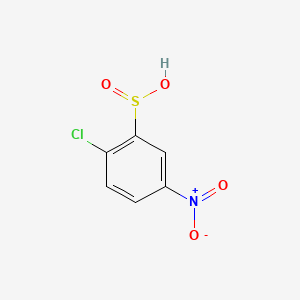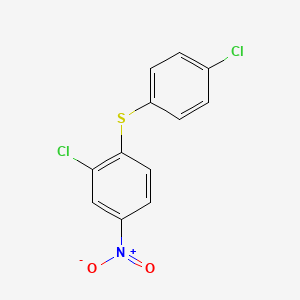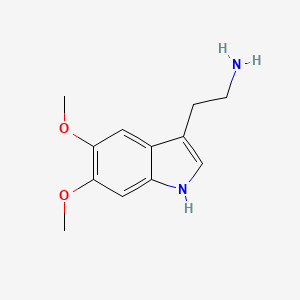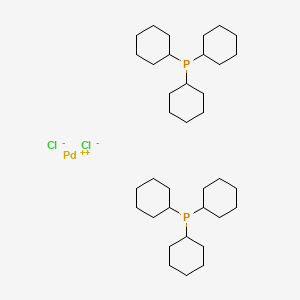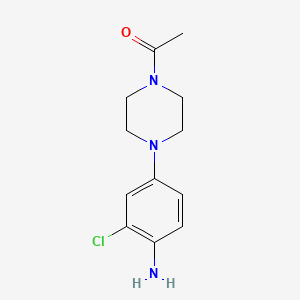
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol. It is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a chloroaniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroaniline with 4-acetylpiperazine. One common method includes the nucleophilic substitution reaction where 2-chloroaniline is reacted with 4-acetylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetyl group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(4-Hydroxyethylpiperazin-1-yl)-2-chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
作用机制
The mechanism of action of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(4-Acetylpiperazin-1-yl)benzoic acid
- 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
- 2-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]ethanesulfonyl fluoride
Uniqueness
1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is unique due to its specific structural features, such as the presence of both an acetyl group and a chloroaniline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC 名称 |
1-[4-(4-amino-3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,14H2,1H3 |
InChI 键 |
KPRHNHCBJORRDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
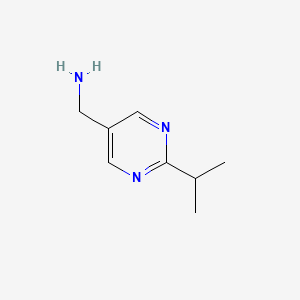
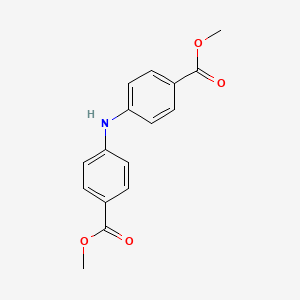
![(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8803900.png)
![1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-6-[methyl(phenylmethyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B8803909.png)
![3-Pyridinecarbonitrile, 2-[(phenylmethyl)thio]-](/img/structure/B8803911.png)
![2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B8803925.png)
